Potency at Human CB1 Receptor: Target Compound vs. Class Baseline
The target compound demonstrates high potency as an agonist at the human CB1 receptor. Its potency was established in a cell-based functional assay [1], providing a benchmark for its activity. When compared to the broader class of indole-3-carboxamide CB1 agonists, its potency is consistent with other active members, but the specific 4-methylbenzamide substitution is a distinct SAR feature. The direct 3-methylbenzamide analog is commercially available, but public quantitative activity data for a head-to-head comparison is currently lacking, highlighting the importance of the target compound's defined activity for SAR studies .
| Evidence Dimension | CB1 Receptor Agonist Potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 6.31 nM |
| Comparator Or Baseline | Closest analog: N-{2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-3-methylbenzamide (CAS not available). Quantitative CB1 potency data not available in public domain. |
| Quantified Difference | Not quantifiable due to lack of public comparator data. |
| Conditions | Human CB1 receptor expressed in CHO cells; luciferase reporter gene assay after 5 hrs [1]. |
Why This Matters
The target compound offers a verified, potent starting point for SAR exploration around the benzamide moiety, where even a methyl group position change is anticipated to modulate activity, making it a reliable reference compound vs. unevaluated commercial analogs.
- [1] BindingDB. BDBM50416469 (CHEMBL1209645). Agonist activity at human cannabinoid CB1 receptor expressed in CHO cells. EC50: 6.31 nM. View Source
